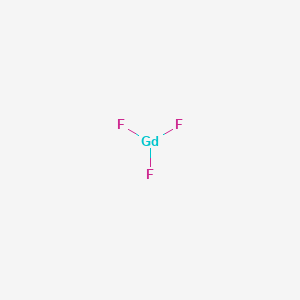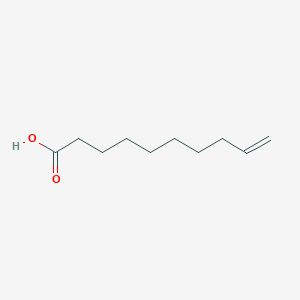
Magnesium 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium 4-aminobenzoate can be synthesized through the reaction of magnesium carbonate with 4-aminobenzoic acid. The reaction typically involves dissolving magnesium carbonate in water and then adding 4-aminobenzoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of controlled reaction environments, purification steps such as recrystallization, and the use of advanced analytical techniques to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: Magnesium 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group in the compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The aromatic ring in 4-aminobenzoic acid allows for electrophilic substitution reactions, where substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Magnesium 4-aminobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain skin conditions and as a dietary supplement.
Industry: this compound is used in the formulation of various industrial products, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of magnesium 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its interaction with cellular membranes can influence cell signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Procaine: An ester of para-aminobenzoic acid, used as a local anesthetic.
Tetracaine: Another local anesthetic with a similar structure.
Butamben: Used in topical anesthetics.
Declopramide and Metoclopramide: Compounds with similar structural features used in different therapeutic applications.
Uniqueness: Magnesium 4-aminobenzoate is unique due to its combination of magnesium ions with 4-aminobenzoic acid, which imparts distinct chemical and biological properties. Its stability and reactivity make it suitable for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
14926-08-0 |
|---|---|
Molecular Formula |
C7H7MgNO2 |
Molecular Weight |
161.44 g/mol |
IUPAC Name |
magnesium;4-aminobenzoic acid |
InChI |
InChI=1S/C7H7NO2.Mg/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
InChI Key |
SAFKRMISPOEGRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Mg+2] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N.[Mg] |
Key on ui other cas no. |
14926-08-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)








![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)




